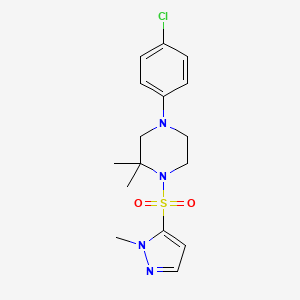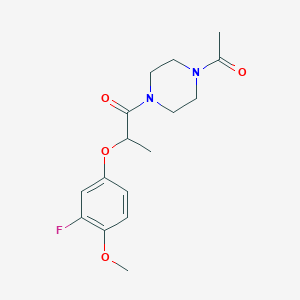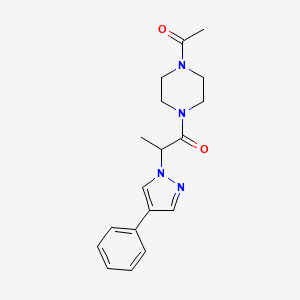![molecular formula C11H15N5O2S B6972762 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea](/img/structure/B6972762.png)
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Thiazole Ring Synthesis: The thiazole ring is synthesized separately through a series of reactions involving thioamides and α-haloketones.
Coupling Reaction: The final step involves coupling the oxadiazole and thiazole rings through a urea linkage, often using reagents like carbodiimides to facilitate the formation of the urea bond.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thiazole rings, introducing different functional groups and altering the compound’s properties.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, leveraging its bioactive properties.
Materials Science: Its incorporation into polymers and other materials is investigated to enhance properties such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea involves interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.
Comparación Con Compuestos Similares
Similar compounds include other urea derivatives with oxadiazole and thiazole rings. These compounds are compared based on their structural features, reactivity, and bioactivity. For instance:
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea: Differing by the substitution on the thiazole ring, this compound may exhibit different biological activities.
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-ethyl-1,3-thiazol-2-yl)urea: The ethyl substitution can alter the compound’s solubility and reactivity.
The uniqueness of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea lies in its specific substitutions, which can significantly influence its chemical and biological properties.
Propiedades
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-6(2)8-4-13-11(19-8)15-10(17)12-5-9-14-7(3)16-18-9/h4,6H,5H2,1-3H3,(H2,12,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKROMHNMFQMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NC2=NC=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B6972683.png)

![N-[5-(2-methoxyethyl)-2-methylpyrazol-3-yl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B6972698.png)
![2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole](/img/structure/B6972699.png)
![3-(dimethylamino)-N-[4-(trifluoromethyl)oxan-4-yl]benzenesulfonamide](/img/structure/B6972702.png)

![1-[4-[1-(Spiro[3.4]octan-3-ylamino)ethyl]phenyl]imidazolidin-2-one](/img/structure/B6972713.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]-4-(2,2,2-trifluoroethoxy)benzenesulfonamide](/img/structure/B6972735.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea](/img/structure/B6972754.png)
![N-cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]-3-phenylbutanamide](/img/structure/B6972766.png)
![1-[4-[1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]phenyl]imidazolidin-2-one](/img/structure/B6972767.png)
![1-[1-(Furan-2-yl)ethyl]-1-methyl-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea](/img/structure/B6972769.png)
![2-[methyl-[(4-methylsulfinylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6972774.png)
